
1-Bromo-4-(1-chloro-2-methylprop-1-en-1-yl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-4-(1-chloro-2-methylprop-1-en-1-yl)benzene is an organic compound characterized by the presence of both bromine and chlorine atoms attached to a benzene ring
Métodos De Preparación
The synthesis of 1-Bromo-4-(1-chloro-2-methylprop-1-en-1-yl)benzene typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate benzene derivative and halogenated alkenes.
Reaction Conditions: The reaction is usually carried out under controlled conditions, often involving catalysts to facilitate the halogenation process.
Industrial Production: On an industrial scale, the production may involve continuous flow reactors to ensure consistent quality and yield.
Análisis De Reacciones Químicas
1-Bromo-4-(1-chloro-2-methylprop-1-en-1-yl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation to form corresponding oxides or reduction to remove halogen atoms.
Common Reagents and Conditions: Typical reagents include strong bases or acids, and reactions are often conducted under reflux conditions.
Major Products: The products depend on the specific reaction conditions but may include various substituted benzene derivatives.
Aplicaciones Científicas De Investigación
1-Bromo-4-(1-chloro-2-methylprop-1-en-1-yl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving halogenated organic compounds and their biological effects.
Industry: Used in the manufacture of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 1-Bromo-4-(1-chloro-2-methylprop-1-en-1-yl)benzene exerts its effects involves:
Molecular Targets: The compound interacts with specific molecular targets, such as enzymes or receptors, depending on its application.
Pathways Involved: It may influence various biochemical pathways, leading to its observed effects.
Comparación Con Compuestos Similares
1-Bromo-4-(1-chloro-2-methylprop-1-en-1-yl)benzene can be compared with other similar compounds:
Similar Compounds: Examples include 1-Bromo-2-methylpropene and 1-Bromo-4-chloro-2-methylbenzene
Uniqueness: The presence of both bromine and chlorine atoms in the same molecule makes it unique and potentially more reactive in certain chemical reactions.
Propiedades
Número CAS |
86705-95-5 |
|---|---|
Fórmula molecular |
C10H10BrCl |
Peso molecular |
245.54 g/mol |
Nombre IUPAC |
1-bromo-4-(1-chloro-2-methylprop-1-enyl)benzene |
InChI |
InChI=1S/C10H10BrCl/c1-7(2)10(12)8-3-5-9(11)6-4-8/h3-6H,1-2H3 |
Clave InChI |
IGSZPAUIHMBENA-UHFFFAOYSA-N |
SMILES canónico |
CC(=C(C1=CC=C(C=C1)Br)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


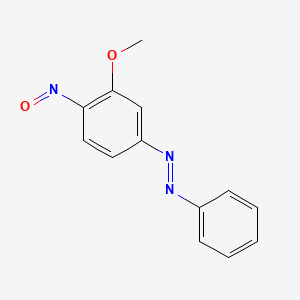
![2-[(Methanesulfinyl)methyl]-1,3-diphenylpropane-1,3-dione](/img/structure/B14419052.png)
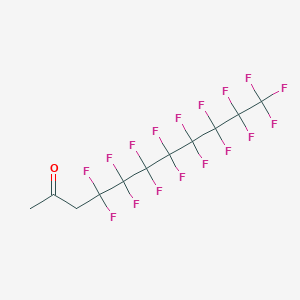
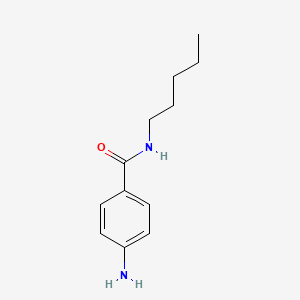
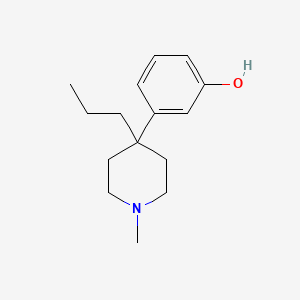
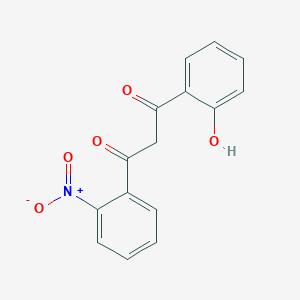
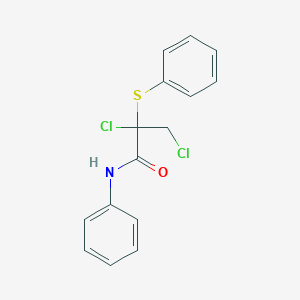
![5,10,18,23-Tetra-tert-butylbicyclo[12.12.2]octacosa-2,4,10,12,15,17,23,25-octaene-6,8,19,21,27-pentayne-1,14-diol](/img/structure/B14419091.png)
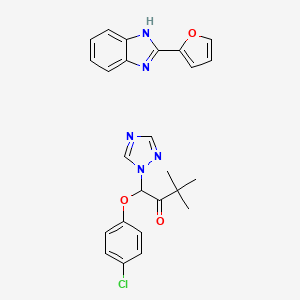

silane](/img/structure/B14419101.png)

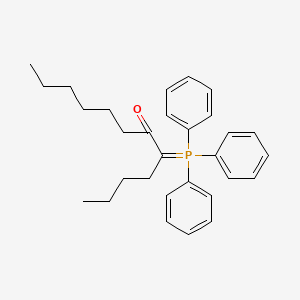
![3-Methyl-4-phenyl-1,5,6,7-tetrahydro-2H-cyclopenta[b]pyridin-2-one](/img/structure/B14419109.png)
